![molecular formula C17H22BrN3O B12162476 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B12162476.png)
2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide
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Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide typically involves several key steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Acetamide Intermediate: The brominated indole is then reacted with chloroacetyl chloride to form 2-(6-bromo-1H-indol-1-yl)acetamide.
N-Alkylation: The final step involves the N-alkylation of the acetamide intermediate with 1-ethylpyrrolidine in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the acetamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of indole-6-carboxylic acid derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. Its brominated indole structure may interact with biological targets, providing insights into its potential as a bioactive molecule.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This compound could serve as a lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The bromine atom and the acetamide group may enhance its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)acetamide: Lacks the bromine atom and the pyrrolidine moiety, making it less complex.
6-bromo-1H-indole: Contains the bromine atom but lacks the acetamide and pyrrolidine groups.
N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide: Lacks the indole ring, focusing on the pyrrolidine and acetamide structure.
Uniqueness
2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is unique due to its combination of a brominated indole ring and a pyrrolidine-linked acetamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide is a synthetic organic molecule that combines an indole moiety with a substituted acetamide group. This structure is notable for its potential pharmacological properties, which arise from both the indole and the ethylpyrrolidine substituents. The presence of the bromine atom at the 6-position of the indole ring enhances its reactivity and biological profile, making it an interesting subject for research in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C17H22BrN3O
- Molecular Weight : 364.3 g/mol
- Key Structural Features :
- Indole Moiety : Known for diverse biological activities.
- Bromine Substitution : Enhances reactivity.
- Ethylpyrrolidine Side Chain : Potentially influences pharmacokinetics and interactions with biological targets.
Biological Activities
Indole derivatives, including this compound, exhibit a wide range of biological activities:
- Anticancer Activity : Indoles are often studied for their ability to inhibit cancer cell proliferation. Preliminary data suggest that compounds with similar structures have shown promise in various cancer models.
- Antimicrobial Properties : Indole derivatives can possess antibacterial and antifungal activities, making them candidates for further investigation in infectious disease treatment.
- Neurological Effects : Compounds with indole structures have been associated with neuroprotective effects, possibly influencing neurotransmitter systems.
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Bromoindole | Indole core with bromine substitution | Antimicrobial, anticancer |
N-(4-Fluorophenyl)acetamide | Acetamide with fluorinated phenyl group | Anti-inflammatory |
3-(4-Methylphenyl)indole | Indole with methyl-substituted phenyl | Anticancer |
The uniqueness of This compound lies in its combination of a brominated indole structure with an ethylpyrrolidine side chain, which may enhance both lipophilicity and biological activity compared to simpler analogs.
Case Study 1: Anticancer Potential
A recent study evaluated a series of brominated indoles for their anticancer properties using various human cancer cell lines. The results indicated that compounds featuring a bromine atom exhibited enhanced cytotoxicity compared to their non-brominated counterparts. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial efficacy, several substituted indoles were tested against common pathogens. The results showed that brominated variants had superior activity against Staphylococcus aureus and Escherichia coli, suggesting that halogenation plays a crucial role in enhancing antimicrobial properties.
Properties
Molecular Formula |
C17H22BrN3O |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C17H22BrN3O/c1-2-20-8-3-4-15(20)11-19-17(22)12-21-9-7-13-5-6-14(18)10-16(13)21/h5-7,9-10,15H,2-4,8,11-12H2,1H3,(H,19,22) |
InChI Key |
PIIOQUGCEVRXIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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